4-(Azidomethyl)-1,3-oxazole
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Overview
Description
4-(Azidomethyl)-1,3-oxazole is an organic compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-oxazole typically involves the reaction of 4-(chloromethyl)-1,3-oxazole with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide group .
Chemical Reactions Analysis
Types of Reactions: 4-(Azidomethyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted oxazoles.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-1,3-oxazole.
Scientific Research Applications
4-(Azidomethyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-1,3-oxazole primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 5-(Azidomethyl)-1,3-oxazole
- 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Comparison: 4-(Azidomethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical properties compared to other azidomethyl compounds. For instance, 4-(Azidomethyl)-1,1’-biphenyl-2-yl-1H-tetrazole contains a biphenyl and tetrazole moiety, making it more complex and potentially more reactive. In contrast, this compound is simpler and more versatile for various synthetic applications .
Properties
Molecular Formula |
C4H4N4O |
---|---|
Molecular Weight |
124.10 g/mol |
IUPAC Name |
4-(azidomethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2 |
InChI Key |
YNMHTZCFGJUAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CN=[N+]=[N-] |
Origin of Product |
United States |
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